molecular formula C20H17N3O4 B2467978 3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2H-chromen-2-one CAS No. 931352-28-2

3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2467978
CAS No.: 931352-28-2
M. Wt: 363.373
InChI Key: KWSIITPGNCFILJ-UHFFFAOYSA-N
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Description

3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2H-chromen-2-one is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound combines a chromen-2-one core with a 1,2,4-oxadiazole ring and a dimethylamino phenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.

The next step involves the formation of the 1,2,4-oxadiazole ring. This can be accomplished by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2H-chromen-2-one exerts its effects involves interactions with various molecular targets. The compound’s chromophore structure allows it to absorb and emit light, making it useful as a fluorescent probe. Additionally, its ability to form hydrogen bonds and interact with biological macromolecules underlies its potential therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2H-chromen-2-one stands out due to its unique combination of a chromen-2-one core and a 1,2,4-oxadiazole ring, which imparts distinct photophysical properties and potential biological activities. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

3-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-23(2)14-7-4-12(5-8-14)18-21-19(27-22-18)16-10-13-6-9-15(25-3)11-17(13)26-20(16)24/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSIITPGNCFILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C(C=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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